4-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}benzonitrile
Description
Properties
IUPAC Name |
4-[3-(pyrimidin-2-ylamino)azetidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c16-8-11-2-4-12(5-3-11)14(21)20-9-13(10-20)19-15-17-6-1-7-18-15/h1-7,13H,9-10H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBYGDVMDKCWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C#N)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}benzonitrile typically involves multiple steps, starting with the preparation of the pyrimidine and azetidine intermediates. One common method involves the reaction of pyrimidine-2-amine with an azetidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
4-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Sodium borohydride in methanol is a common reagent.
Substitution: Reactions can be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}benzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
Compound 328
Name: 4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile Key Features:
- Core Ring : Piperidine (six-membered) instead of azetidine.
- Substituent : 4-Methoxypyridin-2-yl group replaces pyrimidin-2-yl.
- Functional Groups : Methoxy (-OCH₃) on pyridine enhances lipophilicity.
Structural Implications :
- The methoxy group may improve metabolic stability but could reduce solubility due to increased hydrophobicity.
JAK2 Inhibitor (PDB ID: 5UT6)
Name: 4-({4-Amino-6-[3-(hydroxymethyl)-1H-pyrazol-1-yl]pyrimidin-2-yl}amino)benzonitrile Key Features:
- Core Scaffold: Diaminopyrimidine instead of azetidine.
- Substituent : Hydroxymethyl-pyrazole introduces polarity.
Structural Implications :
- The diaminopyrimidine core enables dual hydrogen bonding with kinase ATP-binding pockets, a mechanism distinct from azetidine-based compounds .
- The hydroxymethyl group enhances aqueous solubility but may limit blood-brain barrier penetration.
Key Findings :
- The azetidine-based compound shows intermediate potency but superior selectivity compared to Compound 328, likely due to reduced off-target interactions from its rigid core.
- The 5UT6 inhibitor’s diaminopyrimidine scaffold achieves the highest potency, but its hydroxymethyl group contributes to solubility trade-offs.
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Compound 328 | 5UT6 Inhibitor |
|---|---|---|---|
| LogP | 2.1 | 2.8 | 1.6 |
| Plasma Stability (t₁/₂) | 4.2 h | 2.5 h | 6.8 h |
| CYP3A4 Inhibition | Moderate | High | Low |
Insights :
- The azetidine compound’s lower LogP (2.1 vs. 2.8 for Compound 328) suggests better aqueous compatibility, aligning with its higher solubility.
- The 5UT6 inhibitor’s extended plasma half-life correlates with its hydroxymethyl group’s resistance to oxidative metabolism.
Biological Activity
The compound 4-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}benzonitrile is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its biological properties, synthesis, and mechanisms of action.
Chemical Structure and Synthesis
The structure of this compound features a pyrimidine ring, an azetidine ring, and a benzonitrile moiety. The synthesis typically involves multi-step organic reactions, including the formation of the azetidine ring through cyclization reactions and subsequent coupling with the pyrimidine and benzonitrile components.
The biological activity of this compound is likely mediated through interactions with specific biological targets, such as enzymes or receptors. These interactions may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. Understanding these mechanisms is crucial for elucidating the compound's therapeutic potential.
Anticancer Properties
Recent studies have indicated that derivatives of azetidine compounds exhibit significant anticancer activity. For example, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines, including K562 and MV4-11 cells. In particular, related compounds have demonstrated submicromolar EC50 values, indicating potent antiproliferative effects .
STAT3 Inhibition
One notable mechanism of action involves the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3), a critical pathway in many cancers. Compounds with similar structures have been shown to inhibit STAT3 DNA-binding activity with IC50 values in the low micromolar range. This inhibition is significant as it disrupts cancer cell proliferation and survival pathways .
Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
